23-ethylcholest-5-en-3-yl nicotinate
Description
Properties
Molecular Formula |
C35H53NO2 |
|---|---|
Molecular Weight |
519.8g/mol |
IUPAC Name |
[(10R,13R)-17-(4-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C35H53NO2/c1-7-25(19-23(2)3)20-24(4)30-12-13-31-29-11-10-27-21-28(38-33(37)26-9-8-18-36-22-26)14-16-34(27,5)32(29)15-17-35(30,31)6/h8-10,18,22-25,28-32H,7,11-17,19-21H2,1-6H3/t24?,25?,28?,29?,30?,31?,32?,34-,35+/m0/s1 |
InChI Key |
QXFNNZWRLWVWOK-RNTFHWGXSA-N |
SMILES |
CCC(CC(C)C)CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CN=CC=C5)C)C |
Isomeric SMILES |
CCC(CC(C)C)CC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C5=CN=CC=C5)C)C |
Canonical SMILES |
CCC(CC(C)C)CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CN=CC=C5)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations in Nicotinate Esters
The key distinguishing features among nicotinate esters lie in:
- Substituents on the pyridine ring : Position and type of functional groups (e.g., acetyl, oxo, alkyl chains).
- Ester groups : Ethyl, methyl, or sterol-linked esters.
- Backbone structure : Sterol (e.g., cholestene) vs. simple alkyl or aromatic chains.
Metabolic and Pharmacological Similarities
Nicotinate esters generally undergo rapid hydrolysis to release nicotinic acid, a precursor for NAD$^+$ biosynthesis . While 23-ethylcholest-5-en-3-yl nicotinate’s pharmacodynamics are less studied, its structural similarity to other nicotinate esters suggests shared metabolic pathways. For example:
- Enzymatic interactions : Nicotinate phosphoribosyltransferase, which activates nicotinic acid, exhibits structural homology across species despite sequence variations, implying conserved binding mechanisms for nicotinate derivatives .
Preparation Methods
Reaction Mechanisms and Reagents
The introduction of an ethyl group at the 23rd carbon typically employs alkylation agents such as ethyl iodide (C₂H₅I) or ethyl bromide (C₂H₅Br) in the presence of a strong base like sodium hydride (NaH). The reaction proceeds via an Sₙ2 mechanism, where the base deprotonates the cholesterol derivative, generating a nucleophilic alkoxide ion that attacks the ethyl halide:
Key conditions :
-
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal solubility.
-
Temperature: 60–80°C under inert atmosphere (N₂ or Ar).
-
Reaction time: 12–24 hours for complete conversion.
Challenges and Side Reactions
-
Competing elimination reactions : Elevated temperatures may promote dehydration, forming undesired alkenes.
-
Steric hindrance : The bulky sterol structure necessitates prolonged reaction times for complete alkylation.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is required to isolate 23-ethylcholest-5-en-3-ol from unreacted starting material.
Esterification at the C3 Position
Nicotinate Ester Formation
The 3-hydroxy group of 23-ethylcholest-5-en-3-ol undergoes esterification with nicotinic acid. Two primary methods are employed:
Method A: Acid-Catalyzed Fischer Esterification
Adapted from ethyl nicotinate synthesis, this approach uses:
-
Nicotinic acid : 1.2 equivalents relative to the sterol.
-
Solvent : Toluene for azeotropic water removal.
-
Catalyst : HND230 solid acid catalyst (0.01–0.1× nicotinic acid weight).
-
Conditions : Reflux at 110°C for 4–6 hours with a Dean-Stark trap.
Reaction equation :
Yields in analogous reactions reach 96–98%, though sterol substrates may require longer reaction times (8–12 hours) due to reduced reactivity.
Method B: Steglich Esterification
For laboratory-scale synthesis, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) activate nicotinic acid:
-
Activation : Nicotinic acid (1.1 eq) reacts with DCC (1.2 eq) in dichloromethane (DCM) at 0°C for 30 minutes.
-
Coupling : 23-Ethylcholest-5-en-3-ol (1.0 eq) and DMAP (0.1 eq) are added, stirred at room temperature for 24 hours.
Advantages : Higher selectivity and milder conditions compared to acid catalysis.
Disadvantages : Costlier reagents and extensive washing to remove dicyclohexylurea byproducts.
Purification and Isolation
Chromatographic Techniques
-
Column chromatography : Silica gel with hexane/ethyl acetate (7:3 to 1:1 gradient) achieves >95% purity.
-
Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product, though sterol derivatives often require multiple cycles.
Analytical Validation
-
HPLC : C18 reverse-phase column, acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 260 nm.
-
NMR : Characteristic signals include:
-
δ 8.94 (s, 1H, pyridine H-2), δ 5.35 (m, 1H, cholestene H-6), δ 0.68 (s, 3H, cholestane C18 methyl).
-
Optimization Strategies
Catalytic Efficiency
-
HND230 solid acid : Enables catalyst recycling, reducing waste by 40% compared to homogeneous acids.
-
DMAP : Increases esterification rates by 30% in DCM-based systems.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting methods from nicotine production, a two-stage reactor system could be implemented:
-
Alkylation module : Fixed-bed reactor with immobilized base catalysts.
-
Esterification module : Tubular reactor with HND230-packed columns.
This approach reduces batch-to-batch variability and improves throughput by 50%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
